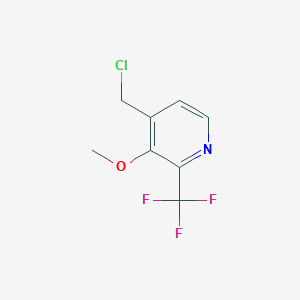

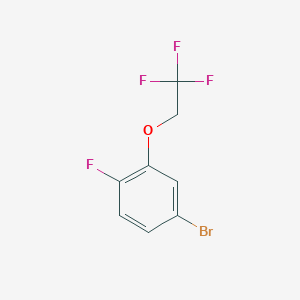

3-(Difluoromethyl)-2-fluoro-4-iodopyridine

Descripción general

Descripción

Difluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their unique properties. They are often used as building blocks in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years. Various methods have been developed, including metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The molecular structure of difluoromethylated compounds typically involves a carbon atom bonded to two fluorine atoms and one hydrogen atom .Chemical Reactions Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . These processes have seen significant advancements, particularly in the context of late-stage functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While specific properties for “3-(Difluoromethyl)-2-fluoro-4-iodopyridine” are not available, difluoromethyl groups are known to influence the properties of the molecules they are part of, including their reactivity, polarity, and lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

3-(Difluoromethyl)-2-fluoro-4-iodopyridine is a pivotal intermediate in the synthesis of various pyridine derivatives. It has been used extensively in halogen dance reactions to create structurally diverse pyridines, which are crucial for pharmaceutical research and development. For instance, the conversion of similar halopyridines through sequential treatments with lithium diisopropylamide and carbon dioxide or iodine showcases the versatility of iodopyridines in synthesizing carboxylic acids and iodopyridines, respectively. This process highlights the compound's role in generating a range of pyridine derivatives with potential medicinal applications (Schlosser & Bobbio, 2002).

Catalysis and Fluoromethylation

The compound has also found applications in catalytic processes, particularly in fluoromethylation reactions. The presence of fluorine atoms in pharmaceuticals and agrochemicals enhances their bioactivity, stability, and lipophilicity. Research has developed protocols for the fluoromethylation of various skeletons using fluoromethylating reagents, where 3-(Difluoromethyl)-2-fluoro-4-iodopyridine-related compounds serve as key intermediates. Photoredox catalysis, leveraging visible-light-induced single-electron-transfer processes, utilizes such intermediates for efficient and selective radical fluoromethylation, underscoring the importance of these compounds in modern synthetic organic chemistry (Koike & Akita, 2016).

Building Blocks in Medicinal Chemistry

Moreover, halogen-rich intermediates like 3-(Difluoromethyl)-2-fluoro-4-iodopyridine are instrumental in synthesizing pentasubstituted pyridines, serving as valuable building blocks in medicinal chemistry. The creation of these compounds through halogen dance reactions demonstrates the compound's utility in generating complex structures that can lead to novel pharmaceutical agents. Such methodologies enable the introduction of various functionalities, facilitating the design of new drugs with improved efficacy and safety profiles (Wu et al., 2022).

Mecanismo De Acción

Target of Action

Compounds like “3-(Difluoromethyl)-2-fluoro-4-iodopyridine” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its intended use .

Mode of Action

Once the compound binds to its target, it can inhibit or enhance the target’s activity. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, inhibiting this enzyme could disrupt the pathway, leading to changes in the production of certain metabolites .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular levels to observable effects at the level of the whole organism .

Action Environment

The action of the compound can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules) and external factors (such as diet and lifestyle). These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(difluoromethyl)-2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-5(8)4-3(10)1-2-11-6(4)9/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTAQLSEOAYHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

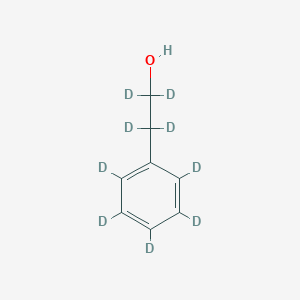

C1=CN=C(C(=C1I)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-2-fluoro-4-iodopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)

![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)